molecular formula C20H18ClNO4 B3585311 2-chlorobenzyl 2-isobutyl-1,3-dioxo-5-isoindolinecarboxylate

2-chlorobenzyl 2-isobutyl-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B3585311
M. Wt: 371.8 g/mol
InChI Key: MFIOVAKIUYSPSG-UHFFFAOYSA-N
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Description

“2-chlorobenzyl 2-isobutyl-1,3-dioxo-5-isoindolinecarboxylate” is a chemical compound with the molecular formula C16H9ClNO4 . It is also known as "2-(2-Chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylate" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: 1S/C16H10ClNO4/c17-13-4-2-1-3-10 (13)8-18-14 (19)11-6-5-9 (16 (21)22)7-12 (11)15 (18)20/h1-7H,8H2, (H,21,22) . This indicates the presence of 16 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 315.71 . It appears as a solid at room temperature .

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures, including wearing protective clothing and avoiding eye and skin contact .

Properties

IUPAC Name

(2-chlorophenyl)methyl 2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4/c1-12(2)10-22-18(23)15-8-7-13(9-16(15)19(22)24)20(25)26-11-14-5-3-4-6-17(14)21/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIOVAKIUYSPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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